molecular formula C9H8BrClO2 B6228310 methyl 2-bromo-5-chloro-4-methylbenzoate CAS No. 1061314-02-0

methyl 2-bromo-5-chloro-4-methylbenzoate

Cat. No.: B6228310
CAS No.: 1061314-02-0
M. Wt: 263.5
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Description

Methyl 2-bromo-5-chloro-4-methylbenzoate is an organic compound with the molecular formula C₉H₈BrClO₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-chloro-4-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl benzoate derivatives. One common method involves the following steps:

    Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-chloro-4-methylbenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Methyl 2-bromo-5-chloro-4-methylbenzyl alcohol.

    Hydrolysis: 2-bromo-5-chloro-4-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-chloro-4-methylbenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-chloro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-methylbenzoate
  • Methyl 5-chloro-4-methylbenzoate
  • Methyl 2-chloro-5-bromo-4-methylbenzoate

Uniqueness

Methyl 2-bromo-5-chloro-4-methylbenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can make it more suitable for certain synthetic applications compared to its analogs.

Properties

CAS No.

1061314-02-0

Molecular Formula

C9H8BrClO2

Molecular Weight

263.5

Purity

95

Origin of Product

United States

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